L-745,870 Trihydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dopamine D4 Receptor Antagonism : L-745,870 is identified as a selective antagonist of the dopamine D4 receptor. It shows high binding affinity and selectivity for this receptor compared to other dopamine receptor subtypes. This property makes it a significant molecule for studying the role of dopamine D4 receptors in various neurological and psychiatric conditions (Patel et al., 1997).
Antipsychotic Potential in Schizophrenia : Despite initial evidence suggesting that L-745,870 could be an effective antipsychotic agent, particularly due to its high affinity for the dopamine D4 receptor, clinical trials revealed that it was ineffective as an antipsychotic in humans (Bristow et al., 1997).
Treatment of Parkinson’s Disease Dyskinesia : Research indicates that L-745,870 reduces l-DOPA-induced dyskinesia in Parkinson's disease models. It does so without affecting the duration of the antiparkinsonian benefits of l-DOPA. This suggests its potential as a therapeutic approach for managing dyskinesia in Parkinson’s disease (Huot et al., 2012).
Influence on Other Receptors : L-745,870 has been shown to selectively block currents activated by D4 but not D2 receptors, indicating its specificity in receptor interactions. This selective antagonism provides insights into the distinct roles of D4 and D2 receptors in various physiological processes (Pillai et al., 1998).
Metabolism and Biotransformation : The metabolism of L-745,870 has been studied in various species including rats, monkeys, and humans. The research identifies two major metabolic pathways: N-dealkylation at the piperazine moiety and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).
Activity in Retinal Models : L-745,870 demonstrates activity at dopamine D4 receptors in vivo using the chick retina as a model system. This study provides insights into the pharmacological effects of L-745,870 on retinal physiology (Zawilska et al., 2003).
Ineffectiveness in Rodent Behavioral Models : L-745,870 does not exhibit a neuroleptic-like profile in various rodent behavioral models. This suggests that D4 receptor antagonism might not be solely responsible for the effects of certain antipsychotic drugs, highlighting the complexity of psychopharmacology (Bristow et al., 1997).
Potential in ALS Treatment : A study on transgenic mice models of ALS (Amyotrophic Lateral Sclerosis) shows that L-745,870 significantly delays the onset of motor deficits and extends the lifespan of these animals. It also reduces microglial activation, suggesting its potential in ALS treatment (Tanaka et al., 2008).
Neuroprotective Effects : L-745,870 has been shown to exert a neuroprotective effect against ischemia-induced neural cell damage in a gerbil model. This highlights its potential therapeutic use in acute ischemic disorders (Okada et al., 2005).
Role in Nicotine Addiction : L-745,870 has been found to attenuate reinstatement of extinguished nicotine-seeking behavior in rats, indicating its potential role in the management of nicotine addiction (Yan et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSOYZLYCFYXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-745,870 Trihydrochloride | |
CAS RN |
866021-03-6 | |
Record name | L-745870 trihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866021036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-745870 TRIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H9TSV2PSX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.